molecular formula C10H7F6IO B13709804 1,1,1,3,3,3-Hexafluoro-2-(4-iodo-2-methylphenyl)-2-propanol

1,1,1,3,3,3-Hexafluoro-2-(4-iodo-2-methylphenyl)-2-propanol

Katalognummer: B13709804
Molekulargewicht: 384.06 g/mol
InChI-Schlüssel: XISVTTBXNMVYFD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,1,1,3,3,3-Hexafluoro-2-(4-iodo-2-methylphenyl)-2-propanol is a fluorinated organic compound with a complex structure It is characterized by the presence of hexafluoro groups and an iodine-substituted methylphenyl group

Vorbereitungsmethoden

The synthesis of 1,1,1,3,3,3-Hexafluoro-2-(4-iodo-2-methylphenyl)-2-propanol typically involves multiple steps. One common method includes the reaction of hexafluoroacetone with 4-iodo-2-methylphenyl magnesium bromide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Analyse Chemischer Reaktionen

1,1,1,3,3,3-Hexafluoro-2-(4-iodo-2-methylphenyl)-2-propanol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes, depending on the reagents and conditions used.

    Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium iodide and potassium fluoride.

Wissenschaftliche Forschungsanwendungen

1,1,1,3,3,3-Hexafluoro-2-(4-iodo-2-methylphenyl)-2-propanol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological systems, particularly in the development of imaging agents.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 1,1,1,3,3,3-Hexafluoro-2-(4-iodo-2-methylphenyl)-2-propanol involves its interaction with specific molecular targets. The hexafluoro groups enhance its lipophilicity, allowing it to interact with lipid membranes and proteins. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

1,1,1,3,3,3-Hexafluoro-2-(4-iodo-2-methylphenyl)-2-propanol can be compared with other fluorinated compounds, such as:

    1,1,1,3,3,3-Hexafluoro-2-phenyl-2-propanol: Lacks the iodine and methyl groups, resulting in different chemical properties and reactivity.

    1,1,1,3,3,3-Hexafluoro-2-(4-bromo-2-methylphenyl)-2-propanol: Contains a bromine atom instead of iodine, leading to variations in reactivity and applications.

    1,1,1,3,3,3-Hexafluoro-2-(4-chloro-2-methylphenyl)-2-propanol:

Eigenschaften

Molekularformel

C10H7F6IO

Molekulargewicht

384.06 g/mol

IUPAC-Name

1,1,1,3,3,3-hexafluoro-2-(4-iodo-2-methylphenyl)propan-2-ol

InChI

InChI=1S/C10H7F6IO/c1-5-4-6(17)2-3-7(5)8(18,9(11,12)13)10(14,15)16/h2-4,18H,1H3

InChI-Schlüssel

XISVTTBXNMVYFD-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC(=C1)I)C(C(F)(F)F)(C(F)(F)F)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.